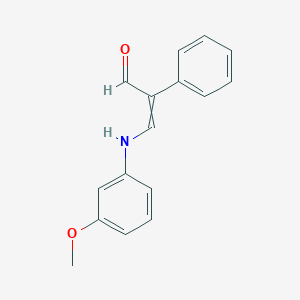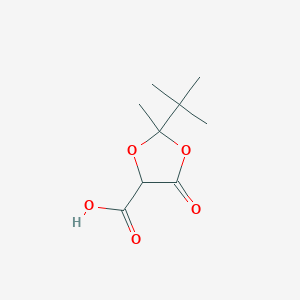![molecular formula C10H9ClN2O3S2 B14190134 5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole CAS No. 922504-70-9](/img/structure/B14190134.png)
5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methanesulfonyl group attached to a chlorophenyl ring, along with a methoxy group and a thiadiazole ring
准备方法
The synthesis of 5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorobenzyl chloride with sodium methanesulfinate to form 3-chlorobenzyl methanesulfonate. This intermediate is then reacted with thiosemicarbazide in the presence of a base to form the thiadiazole ring. The final step involves the methylation of the thiadiazole ring using methyl iodide to introduce the methoxy group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group. Common reagents for these reactions include nucleophiles such as amines, thiols, and alcohols.
Cyclization: The thiadiazole ring can participate in cyclization reactions to form larger heterocyclic compounds. This is often achieved using reagents like phosphorus oxychloride or sulfur dichloride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction results in sulfide derivatives.
科学研究应用
5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole can be compared with other similar compounds, such as:
3-[(3-Chlorophenyl)methanesulfonyl]-5-methyl-1,2-thiazole-4-carbonitrile: This compound has a similar structure but contains a thiazole ring instead of a thiadiazole ring. It also has a methyl group and a carbonitrile group, which can affect its chemical properties and reactivity.
3-Chloro-5-[(3-chlorophenyl)methanesulfonyl]-1,2,4-thiadiazole: This compound is closely related but contains an additional chlorine atom on the thiadiazole ring
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research and industrial applications.
属性
CAS 编号 |
922504-70-9 |
|---|---|
分子式 |
C10H9ClN2O3S2 |
分子量 |
304.8 g/mol |
IUPAC 名称 |
5-[(3-chlorophenyl)methylsulfonyl]-3-methoxy-1,2,4-thiadiazole |
InChI |
InChI=1S/C10H9ClN2O3S2/c1-16-9-12-10(17-13-9)18(14,15)6-7-3-2-4-8(11)5-7/h2-5H,6H2,1H3 |
InChI 键 |
SQPUBXMLOQIBCE-UHFFFAOYSA-N |
规范 SMILES |
COC1=NSC(=N1)S(=O)(=O)CC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid](/img/structure/B14190078.png)







![Ethanone, 1-[2-bromo-3-(phenylmethoxy)phenyl]-](/img/structure/B14190128.png)

